molecular formula C16H16N2O4 B588279 4,4'-(Ethylenediimino)dibenzoic acid CAS No. 95627-01-3

4,4'-(Ethylenediimino)dibenzoic acid

Cat. No.: B588279
CAS No.: 95627-01-3
M. Wt: 300.314
InChI Key: PLRTXWVDXUGELT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Ethylenediimino)dibenzoic acid typically involves the reaction of ethylenediamine with two equivalents of 4-carboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for 4,4’-(Ethylenediimino)dibenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Ethylenediimino)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The benzoic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid for esterification) are employed.

Major Products

    Oxidation: Quinones

    Reduction: Diamines

    Substitution: Esters or amides

Scientific Research Applications

4,4’-(Ethylenediimino)dibenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4,4’-(Ethylenediimino)dibenzoic acid involves its interaction with specific molecular targets. The ethylenediimino linker allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzoic acid groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4,4’-(Ethylenediimino)dibenzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(Ethylenediimino)dibenzoic acid lies in its ethylenediimino linker, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

4-[2-(4-carboxyanilino)ethylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(20)11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(4-8-14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRTXWVDXUGELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCCNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700731
Record name 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95627-01-3
Record name 4,4'-(Ethane-1,2-diyldiazanediyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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